

An In-depth Technical Guide to the MCC950 Binding Site on NLRP3

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Compound of Interest

Compound Name: Z26395438

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This technical guide provides a comprehensive overview of the binding interaction between the potent and specific small-molecule inhibitor MCC950 and the NOD-like receptor pyrin domain-containing protein 3 (NLRP3). Due to the absence of public information on "**Z26395438**," this document focuses on MCC950 as a well-characterized exemplar for understanding inhibitor binding to NLRP3.

Introduction to NLRP3 and MCC950

The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogenic and endogenous danger signals.^[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.^{[1][2]} Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.^{[2][3]}

MCC950 is a potent and highly specific diaryl sulfonylurea-containing small molecule that inhibits NLRP3 inflammasome activation.^{[3][4]} It effectively blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations, without affecting other inflammasomes like AIM2, NLRC4, or NLRP1.^{[1][3]}

The MCC950 Binding Site on NLRP3

Extensive research has identified the direct molecular target of MCC950 within the NLRP3 protein. MCC950 binds non-covalently to the central NACHT domain of NLRP3.[2][5] Specifically, it interacts with a distinct pocket at or adjacent to the Walker B motif (also known as the ATP-hydrolysis motif).[6][7][8] The NACHT domain is responsible for the ATPase activity of NLRP3, which is essential for its activation and oligomerization.[2] The specificity of MCC950 for NLRP3 is highlighted by the fact that it does not protect the closely related NACHT domain of NLRP12 from protease degradation.[5]

Mechanism of Action

MCC950's binding to the NACHT domain directly interferes with the ATPase function of NLRP3. By engaging the Walker B motif, MCC950 blocks the hydrolysis of ATP to ADP.[6][8] This action locks the NLRP3 protein in an inactive, closed conformation, which prevents the conformational changes required for its self-oligomerization and the subsequent recruitment of the ASC adaptor protein.[1][9] Consequently, the entire inflammasome assembly is aborted, leading to the inhibition of caspase-1 activation and the suppression of IL-1 β and IL-18 release.[3][10] Studies have shown that MCC950 inhibits NLRP3 activation downstream of potassium efflux, a common trigger for inflammasome assembly.[3]

Quantitative Binding and Inhibition Data

The potency of MCC950 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics for the interaction of MCC950 with NLRP3.

Table 1: Inhibitory Potency (IC₅₀) of MCC950

Assay Type	Cell Type/System	Activator(s)	IC50 Value	Reference(s)
IL-1 β Release	Mouse Bone Marrow-Derived Macrophages (BMDM)	LPS + ATP/Nigericin	7.5 nM	[1][11][12]
IL-1 β Release	Mouse Bone Marrow-Derived Macrophages (BMDM)	LPS + Nigericin	~24 nM	[5][13]
Cell Death Inhibition	THP-1-Derived Macrophages	LPS + Nigericin	0.2 μ M	[14]
IL-1 β Release (Walker B Mutant)	Mouse Bone Marrow-Derived Macrophages (BMDM)	LPS + Nigericin	1.7 μ M	[5][13]

Table 2: Binding Affinity (KD) of MCC950 for NLRP3

Experimental Method	NLRP3 Construct	Ligands Present	Dissociation Constant (KD)	Reference(s)
Surface Plasmon Resonance (SPR)	Recombinant NLRP3 Δ LRR	MCC950 alone	224 nM	[5][13]
Surface Plasmon Resonance (SPR)	Recombinant NLRP3 Δ LRR	MCC950 + ATP	10.6 nM	[13]

Experimental Protocols for Characterizing Inhibitor Binding

The identification and characterization of the MCC950 binding site on NLRP3 have been accomplished using a combination of innovative biophysical and biochemical techniques.

5.1 Drug Affinity Responsive Target Stability (DARTS)

This method assesses the direct binding of a small molecule to a target protein by measuring the ligand-induced stabilization of the protein against proteolysis.

- Principle: When a ligand binds to a protein, it can increase the protein's stability and make it less susceptible to digestion by proteases.
- Protocol Outline:
 - LPS-primed macrophages are lysed in buffer with and without varying concentrations of MCC950.[\[5\]](#)
 - The lysates are then treated with a protease, such as pronase or thermolysin.[\[5\]](#)
 - The digestion is stopped, and the samples are analyzed by Western blot using antibodies against different domains of NLRP3 (e.g., PYD and NACHT).
 - A reduction in protein degradation (i.e., less fragmentation and a more prominent full-length protein band) in the presence of MCC950 indicates direct binding.[\[5\]](#)[\[15\]](#)

5.2 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

- Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
- Protocol Outline:
 - Intact human macrophage-like cells (e.g., THP-1) are treated with MCC950 or a vehicle control.[\[16\]](#)

- The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
- Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
- The amount of soluble NLRP3 remaining at each temperature is quantified by mass spectrometry or Western blot.
- A shift to a higher temperature for denaturation in MCC950-treated cells confirms direct target engagement.[\[14\]](#)[\[16\]](#)

5.3 Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions and determine binding kinetics.

- Principle: The binding of an analyte (MCC950) to a ligand (NLRP3) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response signal.
- Protocol Outline:
 - Recombinant NLRP3 (e.g., a construct lacking the LRR domain, NLRP3 Δ LRR) is immobilized on an SPR sensor chip.[\[5\]](#)[\[13\]](#)
 - A series of concentrations of MCC950 in solution are flowed over the chip surface.
 - The association (k_{on}) and dissociation (k_{off}) rates are measured in real-time.
 - The equilibrium dissociation constant (K_D) is calculated from the kinetic rate constants (k_{off}/k_{on}) to determine the binding affinity.[\[5\]](#)[\[13\]](#)

5.4 Photoaffinity Labeling

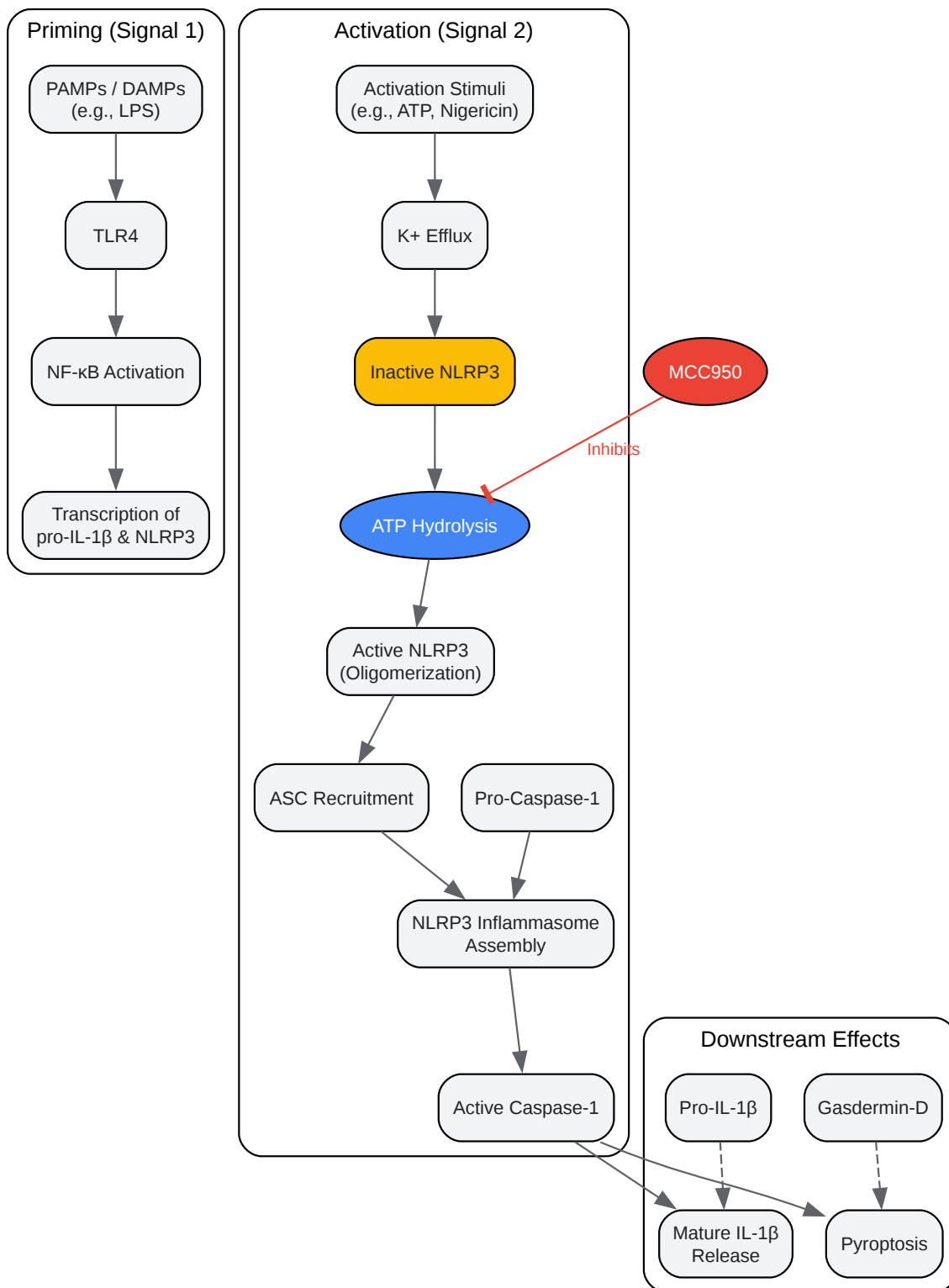
This chemical biology technique uses a photoreactive version of the inhibitor to covalently cross-link to its binding target upon UV irradiation, allowing for definitive identification of the interacting protein.

- Principle: An inhibitor analog containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., alkyne) is used. Upon UV light exposure, the photoreactive group forms a highly reactive species that covalently bonds to nearby amino acid residues in the binding pocket.
- Protocol Outline:
 - Cells or cell lysates are incubated with a photoaffinity probe of MCC950 (e.g., PAP or IMP2070).[\[12\]](#)[\[14\]](#)
 - The mixture is irradiated with UV light to induce covalent cross-linking.
 - The alkyne reporter tag is then used in a "click chemistry" reaction to attach a biotin or fluorescent tag.
 - The biotin-tagged protein complex is enriched using streptavidin beads, and the protein is identified as NLRP3 by mass spectrometry.[\[12\]](#)

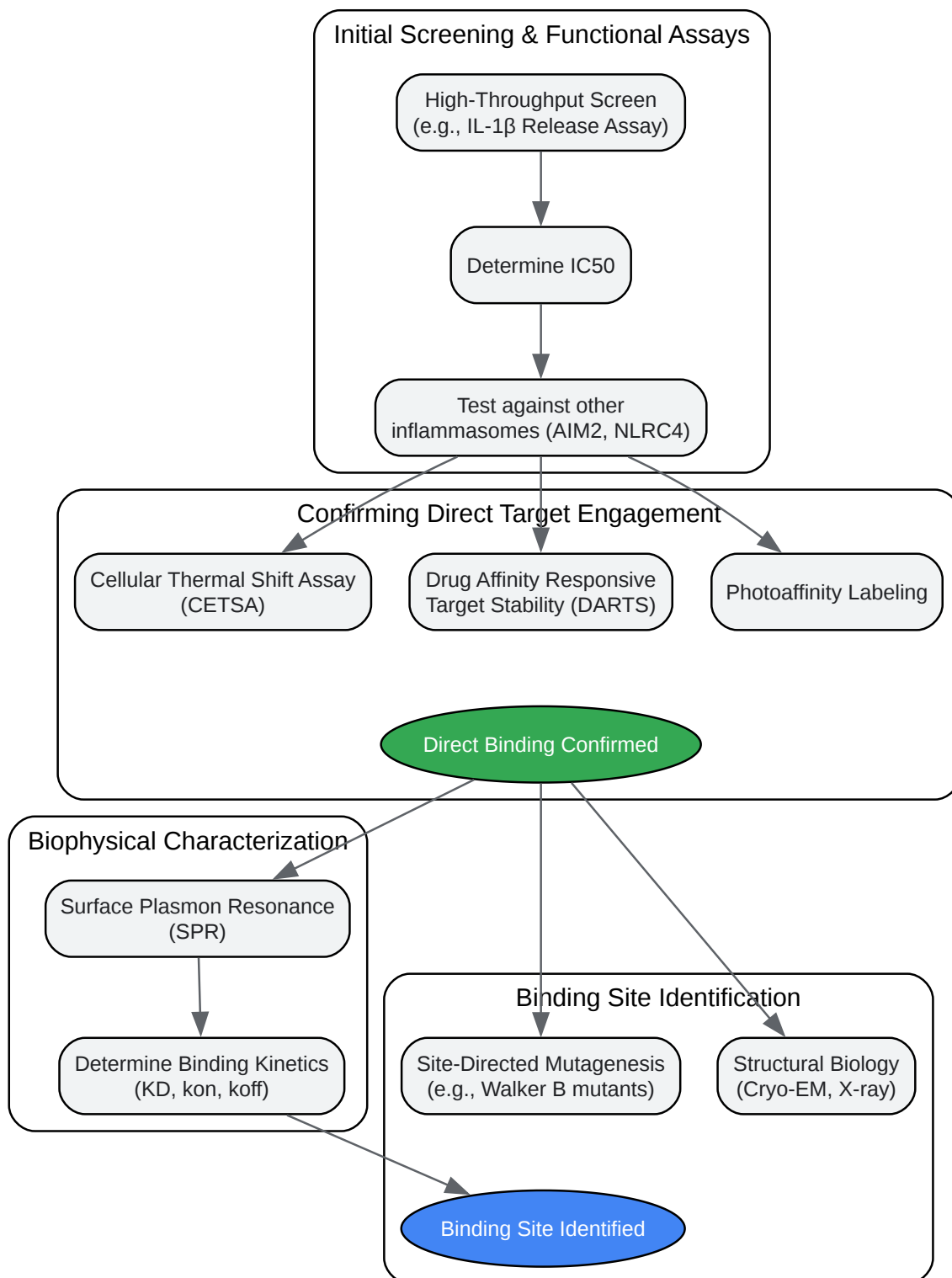
Signaling Pathways and Visualization

The following diagrams illustrate the NLRP3 inflammasome activation pathway and a general workflow for identifying an inhibitor's binding site.

NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition



Workflow for Identifying Inhibitor Binding Site on NLRP3

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